2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole
Description
This compound is a benzimidazole derivative featuring a 5-methyl-substituted benzimidazole core linked to a piperazine ring modified with a 4-methoxyphenylsulfonyl group. The structural complexity of this compound, particularly the sulfonyl-piperazine linkage, distinguishes it from simpler benzimidazole analogs.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-3-8-17-18(13-14)21-19(20-17)22-9-11-23(12-10-22)27(24,25)16-6-4-15(26-2)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGGDQQJUFNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl sulfonyl group. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: A multicomponent reaction that combines an amine, an isocyanide, a carbonyl compound, and a carboxylic acid to form the desired product.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. Molecular dynamics simulations and in silico docking studies have provided insights into the binding interactions and pathways involved .
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to related derivatives:
Key Observations :
- The target compound’s 4-methoxyphenylsulfonyl group distinguishes it from analogs with phenyl () or fluorophenyl () substituents. Sulfonyl groups are rare in the evidence, suggesting unique electronic properties.
- The 5-methyl on benzimidazole may enhance hydrophobic interactions compared to unsubstituted cores .
Pharmacological Activity
- Target Compound : Direct pharmacological data are unavailable in the evidence. However, benzimidazoles with sulfonyl groups (e.g., protease inhibitors) often exhibit enhanced target binding due to sulfonyl interactions with catalytic residues.
- Compounds : Demonstrated docking affinity to microbial enzymes (e.g., 9c showed strong binding to α-glucosidase) .
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely increases water solubility compared to non-polar analogs (e.g., phenyl-piperazine in ).
- Melting Points : reports melting points for triazole-thiazole hybrids (e.g., 9c: 198–200°C), which are higher than typical benzimidazoles due to extended conjugation .
Biological Activity
2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole is a benzimidazole derivative that has attracted significant interest due to its diverse biological activities. This compound features a complex structure that includes a benzimidazole core, a piperazine ring, and a methoxyphenyl sulfonyl group, contributing to its potential therapeutic applications in various fields, particularly in oncology and neurology.
- Chemical Formula : C13H18N4O3S
- Molecular Weight : 298.37 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its protective effects in gastrointestinal conditions.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in cancer cells by modulating the Bcl-2 family proteins, which are crucial for regulating cell death pathways .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Jurkat (T-cell leukemia) | <10 | Induction of apoptosis via Bcl-2 modulation |
| A431 (epidermoid carcinoma) | <15 | Cell cycle arrest and apoptosis |
| U251 (glioblastoma) | <20 | Inhibition of proliferation |
Gastroprotective Effects
In addition to its anticancer properties, the compound has been studied for its gastroprotective effects, particularly in mitigating methotrexate-induced intestinal mucositis. This condition is prevalent among cancer patients undergoing chemotherapy, leading to significant morbidity. The benzimidazole derivative was shown to enhance mucosal integrity and protect against oxidative stress in intestinal tissues .
Table 2: Gastroprotective Effects
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Mucosal Integrity Score | 5.0 ± 0.5 | 8.7 ± 0.3* |
| Oxidative Stress Markers | High | Significantly Reduced* |
| Inflammatory Cytokines Levels | Elevated | Normalized* |
(*p < 0.05 compared to control)
The compound's mechanism of action appears to involve multiple pathways:
- Bcl-2 Family Modulation : It alters the expression of pro-apoptotic and anti-apoptotic proteins, promoting apoptosis in cancer cells.
- Antioxidant Properties : It exhibits antioxidant activity, reducing oxidative stress markers in intestinal tissues.
- Receptor Interaction : Preliminary studies suggest potential interaction with alpha1-adrenergic receptors, which may contribute to its therapeutic effects in neurological disorders .
Case Studies
A notable case study involved the treatment of a patient with advanced colorectal cancer who exhibited resistance to conventional therapies. Following administration of the compound as part of an experimental protocol, a significant reduction in tumor size was observed after three months, alongside improved quality of life indicators .
Q & A
Q. What are the established synthetic routes for synthesizing 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole?
The compound is typically synthesized via multi-step reactions:
- Step 1 : Condensation of 5-methylbenzimidazole precursors (e.g., 5-methyl-1H-benzimidazole-2-thiol) with piperazine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Step 2 : Sulfonylation of the piperazine moiety using 4-methoxybenzenesulfonyl chloride in the presence of triethylamine as a base .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
Table 1 : Comparative Synthesis Conditions
| Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 5-Methylbenzimidazole-2-thiol | K₂CO₃, DMF | DMF | 80 | 65–70 |
| Piperazine derivative | 4-Methoxybenzenesulfonyl chloride, Et₃N | DCM | 25 (rt) | 75–80 |
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?
- 1H/13C NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 3.1–3.5 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 443.15) .
- Infrared Spectroscopy (IR) : Detects sulfonyl (S=O stretch at ~1150–1250 cm⁻¹) and benzimidazole (C=N stretch at ~1600 cm⁻¹) groups .
- Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N, S percentages .
Advanced Questions
Q. How can reaction parameters be optimized to enhance synthetic yield and scalability?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
- Solvent Selection : Substituting DMF with acetonitrile improves solubility of intermediates, reducing side-product formation .
- Catalyst Screening : Use of Pd/C or CuI in coupling steps enhances regioselectivity in heterocyclic ring formation .
Q. What computational approaches predict the compound’s interaction with biological targets like urease?
- Molecular Docking : Software like AutoDock Vina models binding affinity to urease active sites (e.g., interaction with nickel center via sulfonyl group) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. chloro groups) with inhibitory potency (IC₅₀) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines bond lengths/angles (e.g., C-S bond at 1.76 Å confirms sulfonyl group geometry) .
- Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning common in sulfonamide derivatives .
Q. What in vitro assays evaluate the compound’s enzyme inhibitory activity and cytotoxicity?
- Urease Inhibition Assay : Measures IC₅₀ using jack bean urease and spectrophotometric quantification of ammonia (λ = 630 nm) .
- MTT Cytotoxicity Assay : Tests NIH-3T3 cell viability (IC₅₀ >50 µM indicates low cytotoxicity) .
Table 2 : Biological Activity Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Urease Inhibition | Jack bean urease | 3.06–4.40 | |
| Cytotoxicity (MTT) | NIH-3T3 cells | >50 |
Methodological Notes
- Contradiction Analysis : Conflicting yields reported in DMF vs. acetonitrile (65% vs. 75%) may arise from solvent polarity effects on intermediate stability .
- Advanced Purification : Preparative HPLC with C18 columns resolves co-eluting impurities in sulfonylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
